XZH-5

STAT3 STAT1 Pathway Selectivity

XZH-5 is a synthetic, non-peptide small molecule designed for the selective inhibition of STAT3 phosphorylation. Unlike pan-JAK/STAT inhibitors such as SD-1029, XZH-5 directly engages the STAT3-SH2 domain, blocking Tyr705 phosphorylation without affecting IFN-γ-induced STAT1 activation. This selectivity is critical for immune-oncology and inflammatory signaling studies where STAT1 plays a counter-regulatory role. • Selective STAT3 inhibition: No cross-reactivity against STAT1 or JAK2, ensuring pathway-specific dissection. • Synergistic chemosensitization: Enhances doxorubicin and gemcitabine cytotoxicity in breast and pancreatic cancer models. • Multi-parametric target engagement: Downregulates Bcl-2, Cyclin D1, and Survivin, providing robust readouts in colony formation and gene expression assays.

Molecular Formula C22H25F6N5O4
Molecular Weight 537.5 g/mol
Cat. No. B12373946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXZH-5
Molecular FormulaC22H25F6N5O4
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C22H25F6N5O4/c1-11(2)17(18(34)31-16(19(35)37-4)8-15-9-33(3)10-29-15)32-20(36)30-14-6-12(21(23,24)25)5-13(7-14)22(26,27)28/h5-7,9-11,16-17H,8H2,1-4H3,(H,31,34)(H2,30,32,36)/t16-,17-/m0/s1
InChIKeyXTYDRDGSHBFNRY-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XZH-5: Selective STAT3 Phosphorylation Inhibitor


XZH-5 is a synthetic, non-peptide small molecule (C22H25F6N5O4; MW 537.46) that functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation [1]. Developed through structure-based drug design, XZH-5 targets the STAT3-SH2 domain, blocking the phosphorylation of Tyr705 and subsequent STAT3 dimerization, DNA binding, and downstream gene expression [2]. It is primarily utilized as a tool compound in oncology research to dissect STAT3-mediated signaling in cancers characterized by constitutive STAT3 activation [1].

STAT3-selective pathway inhibition studies
SH2-domain target engagement in oncology research models
Combination-sensitization investigation with chemotherapeutics

Why XZH-5 Cannot Be Substituted


Substituting XZH-5 with other commercial STAT3 inhibitors (e.g., Stattic, SD-1029) carries a high risk of experimental confoundment due to divergent mechanisms and selectivity profiles . While Stattic is a more potent, non-peptide STAT3-SH2 binder (IC50 5.1 µM), it acts via a distinct alkylation mechanism, which may introduce off-target covalent modifications not observed with XZH-5 . More critically, indirect JAK2/STAT3 inhibitors like SD-1029 abrogate both STAT1 and STAT3 phosphorylation, whereas XZH-5's direct SH2-domain engagement confers a cleaner, STAT3-selective inhibition profile, essential for precise pathway dissection . The functional consequences of these mechanistic differences manifest in divergent synergistic capacities with chemotherapeutics, as evidenced by XZH-5's ability to enhance doxorubicin and gemcitabine cytotoxicity—a property not uniformly shared across all STAT3 inhibitors [1].

Mechanism divergence from Stattic
Stattic’s alkylation-based binding may introduce off-target covalent modifications not observed with XZH-5, potentially altering cellular response profiles.
Non-selective STAT1/3 inhibition by SD-1029
Indirect JAK2/STAT3 inhibitors like SD-1029 abrogate both STAT1 and STAT3, confounding pathway-specific readouts in inflammatory or immune-oncology contexts.
Synergy with chemotherapeutics may not transfer
XZH-5’s reported enhancement of doxorubicin and gemcitabine cytotoxicity is not uniformly shared across STAT3 inhibitors, limiting direct substitution in combination studies.

XZH-5 vs. STAT3 Inhibitor Benchmarks


STAT3 Pathway Selectivity

In contrast to pan-JAK/STAT inhibitors like SD-1029, which abrogate both STAT3 and STAT1 phosphorylation , XZH-5 exhibits functional selectivity for the STAT3 pathway. This is a critical differentiator for studies where JAK/STAT cross-talk or STAT1-dependent immune responses must remain unperturbed. XZH-5 treatment did not inhibit IFN-γ-induced STAT1 phosphorylation, confirming its target selectivity within the STAT family [1].

STAT3 Pathway Selectivity
Class-level inference
No inhibition of IFN-γ-induced STAT1 phosphorylation; clean STAT3-selective profile.
Supports pathway-specific STAT3 interrogation without STAT1 confoundment.
Data from MCF-7, ASPC-1 cells; verification in user model recommended.
STAT3 STAT1 Pathway Selectivity Off-target Effects

Cytotoxicity Potency

XZH-5 exhibits moderate cytotoxic potency, with IC50 values ranging from 15.5 µM to 24.7 µM across multiple human cancer cell lines in a 72-hour MTT assay [1]. This positions XZH-5 as a useful tool compound for studying STAT3 inhibition in vitro, with potency values that allow for the observation of synergy without overwhelming single-agent toxicity. For context, the well-known non-peptide STAT3 inhibitor Stattic demonstrates an IC50 of 5.1 µM in cell-free assays and induces apoptosis at 10 µM in MDA-MB-231 cells .

Cytotoxicity Potency
Cross-study comparable
IC50 15.5–24.7 µM across human breast and pancreatic cancer cell lines (72h MTT).
Reported cell-model response context for STAT3 inhibition studies.
Potency window allows dose-response without rapid single-agent toxicity.
Cytotoxicity IC50 Breast Cancer Pancreatic Cancer MTT Assay

Chemotherapy Synergy

XZH-5 uniquely enhances the cytotoxicity of standard chemotherapeutic agents. When combined with doxorubicin (2.5 µM) in MDA-MB-231 breast cancer cells, the addition of 15 µM or 20 µM XZH-5 significantly reduced viable cell numbers, indicative of a synergistic effect [1]. This combination benefit is not uniformly observed with all STAT3 inhibitors and represents a key application-specific advantage of XZH-5 for researchers exploring combinatorial therapeutic strategies.

Chemotherapy Synergy
Direct head-to-head comparison
Addition of XZH-5 to doxorubicin significantly reduced viable cell numbers in MDA-MB-231 cells vs doxorubicin alone.
Supports combination-sensitization endpoint review; synergy may be model-dependent.
36h treatment; CyQUANT NF assay; quantified data in source figures.
Synergy Chemotherapy Doxorubicin Gemcitabine Combination Therapy

Downstream Target Suppression

XZH-5 functionally inhibits the STAT3 pathway, leading to a measurable downregulation of key STAT3 target genes. In MDA-MB-231 and PANC-1 cells, XZH-5 treatment resulted in reduced mRNA expression of Bcl-2, Bcl-xL, Cyclin D1, and Survivin, as quantified by RT-PCR [1]. This downstream effect confirms that XZH-5's inhibition of STAT3 phosphorylation translates into a tangible reduction in pro-survival and proliferative gene programs, a key validation step often overlooked with less well-characterized compounds.

Target Gene Suppression
Supporting evidence
Reduced mRNA expression of Bcl-2, Bcl-xL, Cyclin D1, Survivin by RT-PCR after XZH-5 treatment.
Reported pathway engagement; supports transcriptional endpoint interpretation.
8h treatment, MDA-MB-231 and PANC-1 cells; quantitative data in source.
STAT3 Gene Expression Bcl-2 Cyclin D1 Survivin

Colony Formation Suppression

Beyond acute cytotoxicity, XZH-5 demonstrates long-term anti-proliferative effects by suppressing the clonogenic survival of cancer cells. In colony formation assays, XZH-5 significantly reduced the number of colonies formed by MDA-MB-231 and PANC-1 cells [1]. This assay is a robust measure of a compound's ability to impair the self-renewal and tumor-initiating capacity of cancer cells, a critical parameter for anti-cancer drug development.

Clonogenic Suppression
Cross-study comparable
Significant reduction in colony formation in MDA-MB-231 and PANC-1 cells in clonogenic assays.
Supports long-term anti-proliferative endpoint review; model-response context.
7–14 day assay; quantitative data available in source figures.
Colony Formation Clonogenic Assay Cancer Stem Cells STAT3

XZH-5 Research Applications


STAT3-Specific Pathway Dissection

Use XZH-5 when experimental design requires selective inhibition of STAT3 without cross-reactivity against STAT1, JAK2, or other kinases. This is particularly relevant in studies of inflammatory signaling or immune oncology where STAT1 plays a counter-regulatory role. The compound's well-documented lack of effect on IFN-γ-induced STAT1 phosphorylation [1] ensures pathway specificity.

Combination Therapy Studies

Employ XZH-5 as a sensitizing agent in combination with doxorubicin or gemcitabine. The demonstrated synergistic reduction in cell viability [2] makes it an ideal tool for pre-clinical exploration of STAT3 inhibition as a strategy to overcome chemoresistance in breast and pancreatic cancer models.

STAT3 Target Validation

Apply XZH-5 in colony formation assays and gene expression studies to confirm the role of STAT3 in clonogenicity and pro-survival signaling. The compound's ability to downregulate Bcl-2, Cyclin D1, and Survivin [3] provides a robust, multi-parametric readout of target engagement and pathway suppression.

In Vitro Model Development

Utilize XZH-5 to establish and characterize cell line models of STAT3 addiction. Its moderate potency (IC50 15-25 µM) [4] allows for clear dose-response relationships and the identification of responsive vs. resistant subpopulations, facilitating the development of predictive biomarker assays.

Application
Selection Property
Validation Focus
STAT3 pathway dissection studies
STAT3-selective SH2-domain inhibition
Verify STAT1 non-interference and pathway specificity
Combination chemotherapy research
Reported synergy with doxorubicin and gemcitabine
Cell viability and synergy endpoint review
STAT3 transcriptional target validation
Downregulation of Bcl-2, Cyclin D1, Survivin
Multi-parametric target engagement and pathway suppression readout
In vitro model development of STAT3 dependency
Moderate potency allowing clear dose-response relationships
Identification of responsive vs resistant subpopulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XZH-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.